molecular formula C25H24ClN3O5S B11558456 N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11558456
M. Wt: 514.0 g/mol
InChI Key: MYQZDPAJRANHNB-MZJWZYIUSA-N
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Description

N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of aromatic rings, ether, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the hydrazide core: This step involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Etherification: The hydrazone intermediate is then subjected to etherification using 3-chlorobenzyl chloride and a base such as potassium carbonate in a suitable solvent like acetone or DMF.

    Thioether formation: The final step involves the reaction of the etherified hydrazone with 4-nitrobenzyl mercaptan under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, especially under basic conditions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, DMF, acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and covalent modifications, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-chlorophenoxy)acetohydrazide: This compound shares a similar core structure but differs in the substituents on the aromatic rings.

    N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-isopropyl-5-methylphenoxy)acetohydrazide: Another structurally related compound with variations in the aromatic substituents.

Uniqueness

N’-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the presence of both nitro and thioether functionalities, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H24ClN3O5S

Molecular Weight

514.0 g/mol

IUPAC Name

N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C25H24ClN3O5S/c1-2-33-24-13-19(8-11-23(24)34-15-20-4-3-5-21(26)12-20)14-27-28-25(30)17-35-16-18-6-9-22(10-7-18)29(31)32/h3-14H,2,15-17H2,1H3,(H,28,30)/b27-14+

InChI Key

MYQZDPAJRANHNB-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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